molecular formula C12H15FN2O B12497213 2-Fluoro-N-(piperidin-3-YL)benzamide

2-Fluoro-N-(piperidin-3-YL)benzamide

Cat. No.: B12497213
M. Wt: 222.26 g/mol
InChI Key: QZNLQMRCXJASDU-UHFFFAOYSA-N
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Description

2-Fluoro-N-(piperidin-3-YL)benzamide is a chemical compound that features a benzamide core substituted with a fluorine atom at the 2-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(piperidin-3-YL)benzamide typically involves the reaction of 2-fluorobenzoic acid with piperidine. The process can be summarized as follows:

    Formation of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(piperidin-3-YL)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-N-(piperidin-3-YL)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(piperidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(piperidin-4-YL)benzamide: Similar structure but with the piperidine ring at the 4-position.

    N-(Piperidin-3-YL)benzamide: Lacks the fluorine atom, which may result in different biological activity and binding affinity.

    2-Fluoro-N-(piperidin-3-YL)benzoxazole: Contains a benzoxazole ring instead of a benzamide core.

Uniqueness

2-Fluoro-N-(piperidin-3-YL)benzamide is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

2-fluoro-N-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H15FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16)

InChI Key

QZNLQMRCXJASDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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